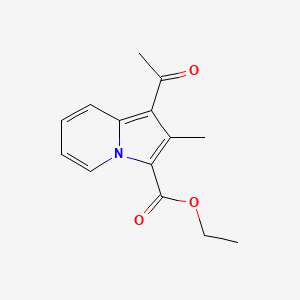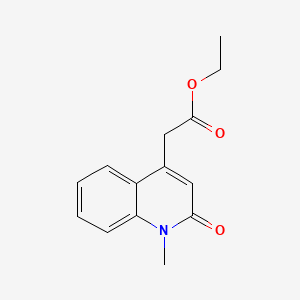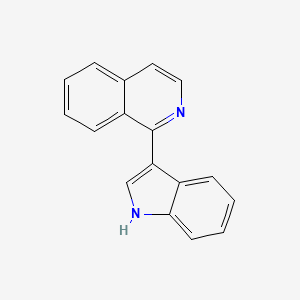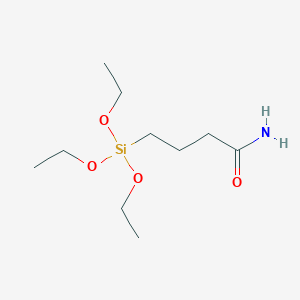![molecular formula C13H12O5 B11865934 2,5,7-Trimethoxy-[1,4]naphthoquinone CAS No. 5803-58-7](/img/structure/B11865934.png)
2,5,7-Trimethoxy-[1,4]naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,7-Trimetoxi-[1,4]naftoquinona es un derivado de la 1,4-naftoquinona, una clase de compuestos orgánicos conocidos por sus diversas actividades biológicas. Este compuesto presenta tres grupos metoxi unidos al núcleo de naftoquinona, lo que influye significativamente en sus propiedades químicas y actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,5,7-Trimetoxi-[1,4]naftoquinona generalmente implica la metoxilación de derivados de 1,4-naftoquinona. Un método común incluye la reacción de 1,4-naftoquinona con metanol en presencia de un catalizador ácido, como el ácido sulfúrico, en condiciones de reflujo. Este proceso introduce grupos metoxi en las posiciones deseadas en el anillo de naftoquinona.
Métodos de producción industrial
La producción industrial de 2,5,7-Trimetoxi-[1,4]naftoquinona puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2,5,7-Trimetoxi-[1,4]naftoquinona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertirlo en derivados de hidroquinona.
Sustitución: Los grupos metoxi pueden ser sustituidos por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Reactivos como halógenos o nucleófilos pueden facilitar reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir derivados de hidroquinona.
Aplicaciones Científicas De Investigación
2,5,7-Trimetoxi-[1,4]naftoquinona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto exhibe actividades antimicrobianas y antifúngicas, lo que lo hace útil en estudios biológicos.
Medicina: La investigación ha demostrado propiedades anticancerígenas potenciales, lo que lleva a estudios sobre su uso en el tratamiento del cáncer.
Industria: Se utiliza en el desarrollo de colorantes y pigmentos debido a sus vibrantes propiedades de color.
Mecanismo De Acción
El mecanismo de acción de 2,5,7-Trimetoxi-[1,4]naftoquinona implica su interacción con componentes celulares. El compuesto puede generar especies reactivas de oxígeno (ROS) a través del ciclo redox, lo que lleva a estrés oxidativo en las células. Este estrés oxidativo puede dañar los componentes celulares, incluido el ADN, las proteínas y los lípidos, lo que puede contribuir a sus actividades antimicrobianas y anticancerígenas.
Comparación Con Compuestos Similares
Compuestos similares
Juglona (5-hidroxi-1,4-naftoquinona): Conocida por sus propiedades antimicrobianas.
Lawsone (2-hidroxi-1,4-naftoquinona): Utilizada en colorantes naturales y exhibe actividad antimicrobiana.
Plumbagina (5-hidroxi-2-metil-1,4-naftoquinona): Exhibe propiedades anticancerígenas y antimicrobianas.
Unicidad
2,5,7-Trimetoxi-[1,4]naftoquinona es única debido a la presencia de tres grupos metoxi, que aumentan su solubilidad y modifican su actividad biológica en comparación con otros derivados de naftoquinona
Propiedades
Número CAS |
5803-58-7 |
|---|---|
Fórmula molecular |
C13H12O5 |
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
2,5,7-trimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O5/c1-16-7-4-8-12(10(5-7)17-2)9(14)6-11(18-3)13(8)15/h4-6H,1-3H3 |
Clave InChI |
PFRXZICTHLYYGK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(C2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate](/img/structure/B11865869.png)




![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B11865886.png)
![4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol](/img/structure/B11865897.png)



